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molecular formula C8H15NO3 B8279427 2-(4-Hydroxy-4-methylpiperidin-1-yl)acetic acid

2-(4-Hydroxy-4-methylpiperidin-1-yl)acetic acid

Cat. No. B8279427
M. Wt: 173.21 g/mol
InChI Key: PCURMXPRPKUVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434761B2

Procedure details

To a solution of compound benzyl 2-(4-hydroxy-4-methylpiperidin-1-yl)acetate (400 mg, 1.61 mmol) in methanol (10 mL) was added Pd/C (10%, 100 mg) and the mixture was stirred under hydrogen atmosphere at ambient temperature for 1 h. The mixture was filtered through a pad of Celite and the filtrate was concentrated to afford 2-(4-hydroxy-4-methylpiperidin-1-yl)acetic acid (250 mg, quantitative) as a colorless solid, which was used directly without further purification.
Name
benzyl 2-(4-hydroxy-4-methylpiperidin-1-yl)acetate
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([CH3:19])[CH2:7][CH2:6][N:5]([CH2:8][C:9]([O:11]CC2C=CC=CC=2)=[O:10])[CH2:4][CH2:3]1>CO.[Pd]>[OH:1][C:2]1([CH3:19])[CH2:3][CH2:4][N:5]([CH2:8][C:9]([OH:11])=[O:10])[CH2:6][CH2:7]1

Inputs

Step One
Name
benzyl 2-(4-hydroxy-4-methylpiperidin-1-yl)acetate
Quantity
400 mg
Type
reactant
Smiles
OC1(CCN(CC1)CC(=O)OCC1=CC=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen atmosphere at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1(CCN(CC1)CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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